

Preliminary Investigation of 3,5-Dimethyl-4-nitrosophenol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Dimethyl-4-nitrosophenol**

Cat. No.: **B124193**

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

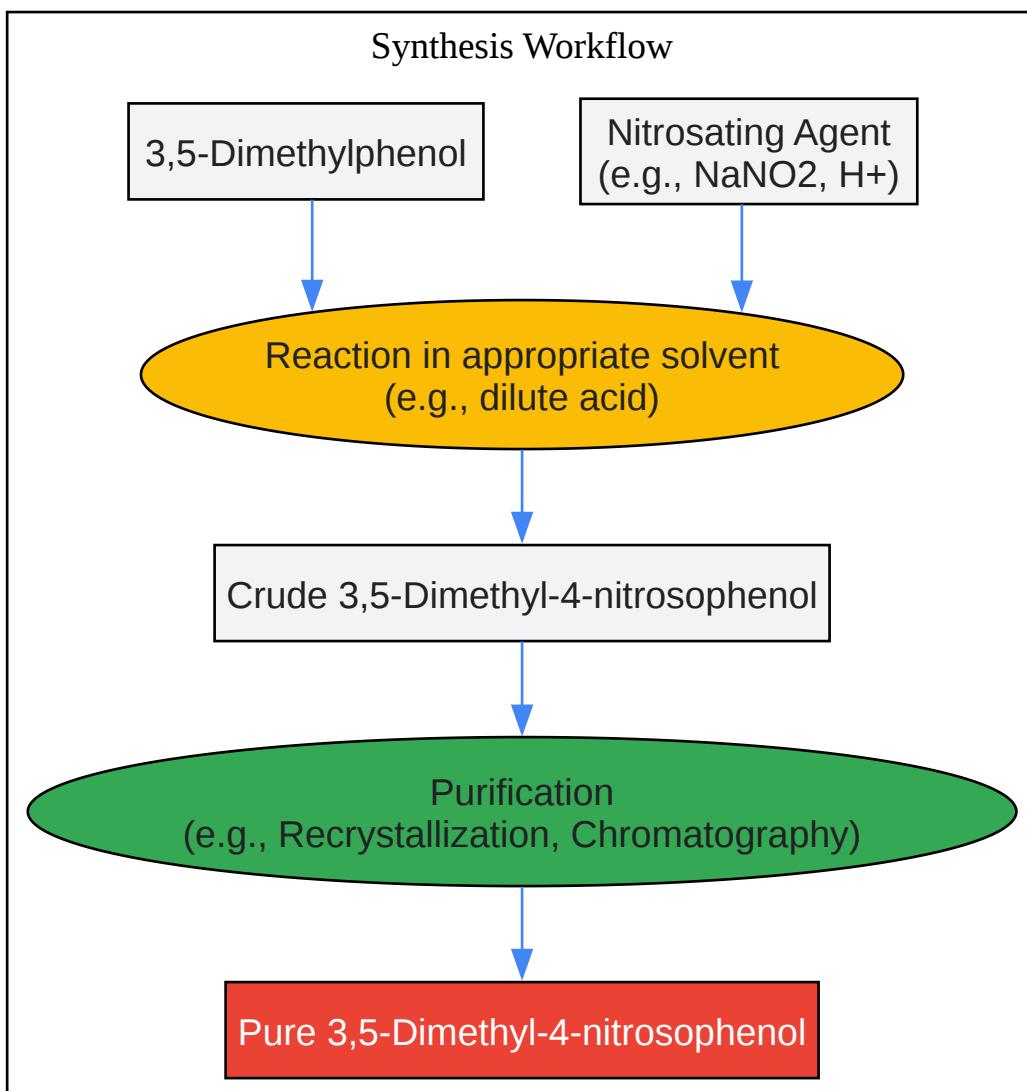
This document provides a preliminary technical guide on **3,5-Dimethyl-4-nitrosophenol**. It is important to note that publicly available information on this specific compound is limited, and much of the existing literature pertains to its nitro analogue, 3,5-dimethyl-4-nitrophenol, leading to frequent confusion. This guide aims to consolidate the confirmed information for **3,5-Dimethyl-4-nitrosophenol** and highlight areas where data is currently unavailable.

Chemical and Physical Properties

Quantitative experimental data for **3,5-Dimethyl-4-nitrosophenol** is not well-documented in readily accessible literature. The following table summarizes its basic identifiers and computed properties. For comparison, the experimentally determined properties of the related compound, 3,5-dimethyl-4-nitrophenol, are also provided to emphasize the distinction between the two.

Property	3,5-Dimethyl-4-nitrosophenol	3,5-Dimethyl-4-nitrophenol
CAS Number	19628-76-3[1]	5344-97-8[2][3][4]
Molecular Formula	C ₈ H ₉ NO ₂ [1]	C ₈ H ₉ NO ₃ [4]
Molecular Weight	151.16 g/mol [1]	167.16 g/mol [2][4]
IUPAC Name	3,5-dimethyl-4-nitrosophenol[1]	3,5-dimethyl-4-nitrophenol[4]
Appearance	-	Light yellow to yellow solid[2]
Melting Point	Not available	107-108 °C[5]
Boiling Point	Not available	311.8 °C at 760 mmHg[5][6]
pKa	Not available	8.25[6]
Solubility	Not available	Soluble in Dichloromethane, Methanol[2]

Note: The computed properties for **3,5-Dimethyl-4-nitrosophenol** are available on databases such as PubChem but are not included here as per the requirement for experimental data.


Synthesis and Experimental Protocols

A specific and detailed experimental protocol for the synthesis of **3,5-Dimethyl-4-nitrosophenol** is not readily available in the surveyed literature. However, the synthesis of related compounds provides potential pathways that could be adapted.

General Synthesis of Nitrosophenols

One potential route for the synthesis of o-nitrosophenols is the Baudisch reaction. This reaction involves the treatment of a phenol with hydroxylamine and hydrogen peroxide in the presence of a copper(II) salt. The metal ion is believed to coordinate to the hydroxylamine and the phenoxide, directing the nitrosation to the ortho position.

A generalized workflow for a potential synthesis based on the nitrosation of the precursor 3,5-dimethylphenol is outlined below. This is a hypothetical pathway and has not been experimentally verified for this specific compound.

[Click to download full resolution via product page](#)

A potential, unverified workflow for the synthesis of **3,5-Dimethyl-4-nitrosophenol**.

Synthesis of the Analogous 3,5-Dimethyl-4-nitrophenol

For illustrative purposes, a documented synthesis for 3,5-dimethyl-4-nitrophenol is provided below. It is crucial to understand that this protocol yields the nitro compound, not the target nitroso compound.

Reactants:

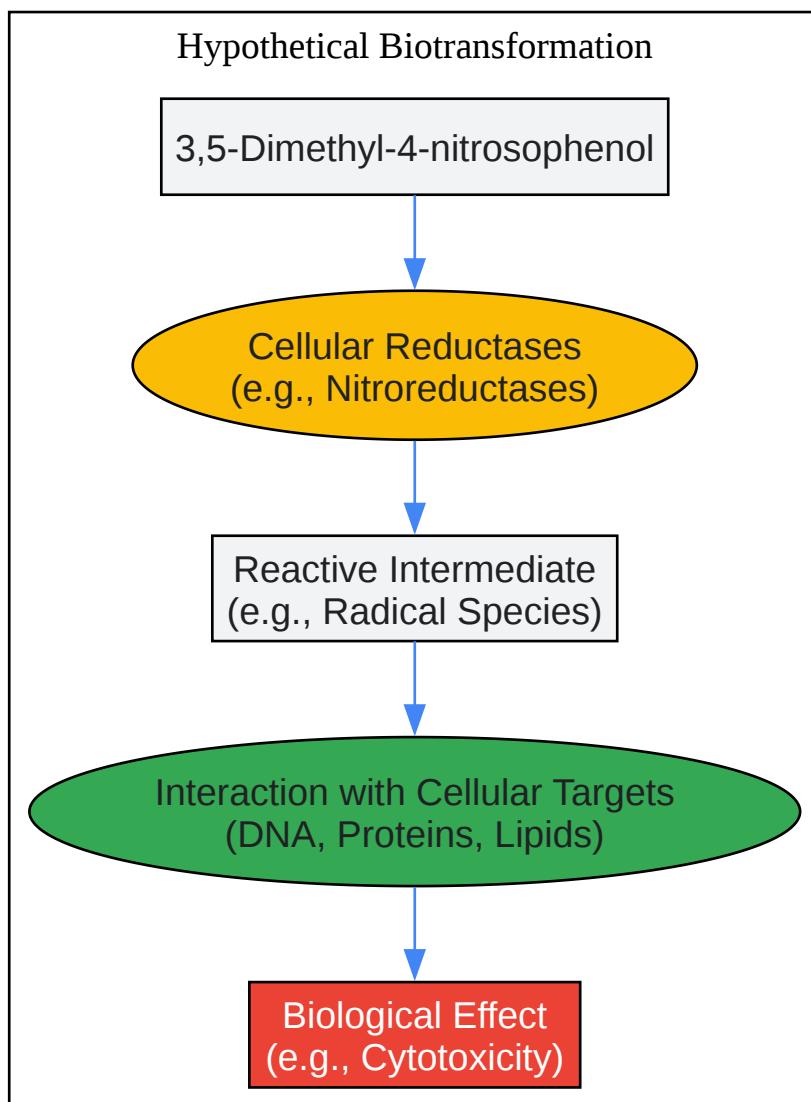
- 3,5-dimethylphenol

- Methanesulfonic acid (MESO₃H)
- Sodium nitrate (NaNO₃)
- Ice water
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Saturated saline
- Anhydrous sodium sulfate (Na₂SO₄)
- n-heptane

Procedure:

- Dissolve 50 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid and cool the solution to 0 °C.[3]
- Add one equivalent (34.8 g) of sodium nitrate in batches at 0 °C.[3]
- After 18 hours of reaction, pour the reaction mixture into 4 L of ice water with vigorous stirring.[3]
- Decant the upper aqueous phase.[3]
- Dissolve the residue in 400 mL of ethyl acetate.[3]
- Wash the ethyl acetate extract with saturated aqueous sodium bicarbonate (2 x 200 mL), followed by saturated saline, and then dry with anhydrous sodium sulfate.[3]
- Purify the product using a silica gel column with a solvent mixture of ethyl acetate and n-heptane (4:1).[3]

This procedure reportedly yields 7.86 g (11%) of 3,5-dimethyl-4-nitrophenol.[3]


Biological Activity and Mechanism of Action

There is a significant lack of specific data on the biological activity, mechanism of action, and signaling pathway interactions of **3,5-Dimethyl-4-nitrosophenol**.

General information on related compounds suggests potential areas of interest:

- Aromatic Nitroso Compounds: These compounds are known to be reactive and can participate in various biological processes. The toxicology of N-nitroso compounds has been studied, and they are known to include potent carcinogens, often requiring metabolic activation.[7]
- Nitrophenols: The biological activity of nitrophenols is better documented. For instance, the microbial degradation of 3-methyl-4-nitrophenol by *Burkholderia* sp. involves monooxygenase and reductase enzymes.[2] In eukaryotes, some nitrophenols have been shown to induce apoptosis.[2]

The mechanism of action for many nitroaromatic compounds involves enzymatic reduction of the nitro group to form reactive radical species that can be toxic to cells.[8] It is plausible that **3,5-Dimethyl-4-nitrosophenol** could undergo similar bioreductions.

[Click to download full resolution via product page](#)

A hypothetical mechanism of action for **3,5-Dimethyl-4-nitrosophenol** based on related compounds.

Toxicology

The known toxicological data for **3,5-Dimethyl-4-nitrosophenol** is limited to its GHS classification.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 3	H301: Toxic if swallowed[1]
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation[1]

Detailed toxicological studies, such as the determination of LD50 values, are not available in the public domain for this compound. The toxicology of N-nitroso compounds, as a class, has been reviewed, with acute toxicities varying widely depending on the specific structure.[7]

Spectroscopic Data

While databases indicate the existence of GC-MS and IR spectra for **3,5-Dimethyl-4-nitrosophenol**, the actual spectral data with peak assignments are not provided.[1] For reference, spectral data for the related 3,5-dimethyl-4-nitrophenol is available and includes ¹³C NMR, FTIR, and Raman spectra.[4]

Conclusion

The available scientific literature on **3,5-Dimethyl-4-nitrosophenol** is sparse, with a significant amount of information being incorrectly attributed to it from its nitro analogue, 3,5-dimethyl-4-nitrophenol. This preliminary guide has summarized the confirmed chemical identifiers and hazard information. However, a comprehensive understanding of its physical properties, synthesis, biological activity, and toxicology requires further dedicated experimental investigation. Researchers interested in this compound are advised to perform their own characterization and toxicological assessments before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethyl-4-nitrosophenol | C8H9NO2 | CID 236019 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 | Benchchem [benchchem.com]
- 3. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 [chemicalbook.com]
- 4. 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 3,5-Dimethyl-4-nitrophenol | lookchem [lookchem.com]
- 7. tonylutz.net [tonylutz.net]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Investigation of 3,5-Dimethyl-4-nitrosophenol: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124193#preliminary-investigation-of-3-5-dimethyl-4-nitrosophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com